Chiral Configuration: Enhanced HDAC1 Enzymatic Activity of S- vs. R-Enantiomer and Racemate
The patent EP4296266A1 explicitly demonstrates that S-configuration amino benzamide pyridazinone compounds exhibit significantly higher binding and functional activities on class I HDAC (particularly HDAC1) compared to their corresponding racemates and R-isomers [1]. While the exact IC₅₀ for CAS 946216-07-5 is not publicly disclosed, the patent data indicates the S-enantiomer's binding activity on HDAC1 is 'very strong', implying a large chiral discrimination factor [1]. By comparison, the prior-art racemates HYH-072 and HYH-073 (CN109280032A) showed lower enzymatic and antiproliferative activities than the corresponding S-isomers [1].
| Evidence Dimension | Class I HDAC1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | S-enantiomer of amino benzamide pyridazinone series: 'very strong binding activity on class I HDAC1' (qualitative, no quantitative IC₅₀ disclosed for CAS 946216-07-5) [1] |
| Comparator Or Baseline | Racemic HYH-072 / HYH-073 (CN109280032A): good inhibitory activity but inferior to S-isomer; R-enantiomer: significantly lower activity |
| Quantified Difference | Chiral discrimination: S >> racemate > R (activity ranking); exact fold-difference not disclosed in public patent data |
| Conditions | HDAC1 enzymatic assay; in vitro tumor cell proliferation assay (specific cell lines not disclosed in patent abstract) [1] |
Why This Matters
For procurement, the S-configuration is a critical quality attribute dictating target potency; procuring a racemate or R-isomer would yield inferior HDAC1 engagement and potentially invalidate biological screening results.
- [1] EP4296266A1 – S-configuration-containing amino benzamide pyridazinone compound, preparation method therefor, and pharmaceutical composition and application thereof. European Patent Office, published 27.12.2023. View Source
